molecular formula C9H13ClN2O4 B1603398 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride CAS No. 944450-97-9

5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

Cat. No. B1603398
M. Wt: 248.66 g/mol
InChI Key: OOOBOQOTQIVUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is a biochemical compound with the molecular formula C9H12N2O4•HCl and a molecular weight of 248.66 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride consists of a morpholine ring attached to an isoxazole ring via a methylene bridge . The isoxazole ring is further substituted with a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving isoxazole compounds are diverse. For instance, isoxazole compounds can react with alkynes in the presence of 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 h to yield isoxazole-linked glyco-conjugates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride include a molecular weight of 248.66 and a molecular formula of C9H12N2O4•HCl .

Scientific Research Applications

Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .

In terms of synthesis, most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

  • Pharmaceutical Research Isoxazoles are commonly found in many commercially available drugs . They have shown different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . For example, the core structure of isoxazole has been found in many drugs such as sulfamethoxazole (an antibiotic), muscimol (a GABAA agonist), ibotenic acid (a neurotoxin), parecoxib (a COX2 inhibitor), and leflunomide (an immunosuppressant agent) .

  • Organic Chemistry Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

  • Catalysis Isoxazoles can be used in catalysis. For example, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles in very good yields under moderate reaction conditions . This methodology is amenable for the selective synthesis of 3-substituted, 5-substituted or 3,5-disubstituted isoxazoles .

  • Functional Group Compatibility Isoxazoles have a wide range of functional group compatibility. For instance, an oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization provides a series of isoxazoles .

  • Synthesis of Diverse Heterocyclic Molecules Isoxazoles can be used for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . For example, various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

Future Directions

The future directions in the research of isoxazole compounds like 5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride could involve the development of more eco-friendly synthetic strategies . This could include the exploration of metal-free synthetic routes to overcome the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4.ClH/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11;/h5H,1-4,6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOBOQOTQIVUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589583
Record name 5-[(Morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

CAS RN

944450-97-9
Record name 5-[(Morpholin-4-yl)methyl]-1,2-oxazole-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

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